molecular formula C13H11BrF4N4O2S B10957886 5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

Cat. No.: B10957886
M. Wt: 443.22 g/mol
InChI Key: JJWJYQBKAPZFFD-UHFFFAOYSA-N
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Description

5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom, difluoromethoxy group, and a triazole ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: This step often involves the reaction of a suitable precursor with difluoromethyl ether in the presence of a base.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Coupling Reactions: The final coupling of the triazole derivative with the brominated benzamide is achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially leading to debromination or reduction of the triazole ring.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated compounds or reduced triazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, it may be used to study enzyme interactions, given its potential as an enzyme inhibitor due to the presence of the triazole ring.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The difluoromethoxy and ethylsulfanyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(difluoromethoxy)-N-[3-(methyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide: Similar structure but with a methyl group instead of a difluoromethyl group.

    5-bromo-2-(methoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of both difluoromethoxy and difluoromethyl groups in 5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide makes it unique, potentially offering enhanced biological activity and stability compared to its analogs.

Properties

Molecular Formula

C13H11BrF4N4O2S

Molecular Weight

443.22 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]benzamide

InChI

InChI=1S/C13H11BrF4N4O2S/c1-2-25-13-20-19-10(9(15)16)22(13)21-11(23)7-5-6(14)3-4-8(7)24-12(17)18/h3-5,9,12H,2H2,1H3,(H,21,23)

InChI Key

JJWJYQBKAPZFFD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C(F)F

Origin of Product

United States

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